molecular formula C19H13FN6 B15241921 N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1202619-51-9

N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B15241921
CAS No.: 1202619-51-9
M. Wt: 344.3 g/mol
InChI Key: ZXQGMVRJHKYXJR-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a benzoimidazole moiety at position 2 and a 3-fluorophenyl group at position 6.

Properties

CAS No.

1202619-51-9

Molecular Formula

C19H13FN6

Molecular Weight

344.3 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C19H13FN6/c20-13-4-1-3-12(9-13)15-5-2-8-26-18(15)24-19(25-26)23-14-6-7-16-17(10-14)22-11-21-16/h1-11H,(H,21,22)(H,23,25)

InChI Key

ZXQGMVRJHKYXJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)NC4=CC5=C(C=C4)N=CN5

Origin of Product

United States

Preparation Methods

The synthesis of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as sulfur . Industrial production methods may scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural differentiators are the benzoimidazole and 3-fluorophenyl groups. Below is a comparison with similar triazolo/triazolopyrimidine derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight Key Structural Notes
Target Compound [1,2,4]Triazolo[1,5-a]pyridine 2-NH-(1H-Benzo[d]imidazol-5-yl); 8-(3-fluorophenyl) Not provided Benzoimidazole enhances H-bonding; meta-fluorophenyl optimizes steric/electronic fit.
Compound 94 (N-(3-Cl-phenyl)-dimethylamino) Triazolo[1,5-a]pyrimidine 7-NH-(3-Cl-phenyl); 2-(dimethylamino)methyl Not provided Dimethylamino group increases solubility; 3-Cl-phenyl may enhance binding affinity.
8-(Azetidin-1-yl) derivatives [1,2,4]Triazolo[1,5-a]pyridine 8-azetidinyl; variable substituents at position 2 Not provided Azetidine introduces conformational rigidity; used in anti-inflammatory therapies.
CAS 1397287-74-9 Tetrahydro-triazolo[1,5-a]pyridine 8-(4-fluorophenyl); bicyclic 3-azabicyclo[3.2.1]octane 431.556 Bicyclic structure improves metabolic stability; para-fluorophenyl alters sterics.
8-Methoxy-5-(2-thienyl) derivative [1,2,4]Triazolo[1,5-a]pyridine 8-methoxy; 5-(2-thienyl) 246.288 Thienyl group enhances π-π stacking; methoxy improves lipophilicity.
  • Benzoimidazole vs.
  • Fluorophenyl Position : The meta-fluorine in the target compound may reduce steric hindrance compared to para-substituted analogs (e.g., CAS 1397287-74-9 in ), which could influence receptor selectivity .

Antiparasitic Activity (Plasmodium falciparum)

Triazolopyrimidines in exhibit potent antiplasmodial activity, with IC₅₀ values in the nanomolar range. Compound 94 (56% yield) showed enhanced solubility due to its dimethylamino group, which may correlate with improved bioavailability compared to the target compound’s fluorophenyl-benzoimidazole system .

Anti-inflammatory Potential

highlights triazolopyridine derivatives with azetidinyl groups as candidates for treating respiratory diseases. The target’s 3-fluorophenyl group may confer similar anti-inflammatory properties, though its benzoimidazole moiety could redirect selectivity toward other targets (e.g., kinases) .

Commercial and Research Viability

  • Cost and Availability : Triazole derivatives in are priced at $28–$410/g, depending on complexity. The target compound’s synthesis (if requiring costly intermediates like benzoimidazole) may face scalability challenges compared to simpler analogs .
  • Patent Landscape: indicates active research into triazolopyridines for therapeutic use, suggesting the target compound could be a candidate for intellectual property protection if novel in structure or application .

Biological Activity

N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzimidazole moiety fused to a triazolo-pyridine framework. The presence of a fluorinated phenyl group is expected to enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacological properties .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the triazolo-pyridine framework have been shown to inhibit various cancer cell lines. In particular, studies have demonstrated that compounds with modifications at specific positions on the triazole ring can enhance cytotoxicity against cancer cells .

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameStructureNotable Activities
8-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amineStructureAnticancer
N-(1H-benzimidazol-2-yl)-4-methyl-[1,2,4]triazoleStructureAnticancer
7-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b]quinoxalineStructureAnti-inflammatory

Antiviral Activity

The antiviral potential of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is also notable. Similar compounds have been reported to exhibit inhibitory effects on viral replication by targeting specific viral enzymes . For example, some triazole derivatives have shown promising results in inhibiting reverse transcriptase activity in vitro .

The biological activity of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cancer progression and viral replication.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways.
  • Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies and Research Findings

A study focusing on the synthesis and evaluation of derivatives related to N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine revealed that structural modifications significantly affected biological activity. For instance, altering substituents on the triazole ring led to variations in anticancer efficacy against various cell lines .

Another research effort highlighted the compound's potential as an antiviral agent. The study demonstrated that certain derivatives inhibited viral replication more effectively than standard antiviral drugs at low concentrations .

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